Welcome to the BenchChem Online Store!
molecular formula C6H13NO3S B8448896 1-Methylpyrrolidin-3-yl methanesulfonate

1-Methylpyrrolidin-3-yl methanesulfonate

Cat. No. B8448896
M. Wt: 179.24 g/mol
InChI Key: ZLSJKTQPVNLALJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09238644B2

Procedure details

3-Hydroxy-1-methylpyrroldine (0.543 mL, 4.94 mmol) was dissolved in DCM (10 mL) and cooled to 0° C. Et3N (0.827 mL, 5.93 mmol), methanesulfonyl chloride (0.421 mL, 5.44 mmol) and DMAP (0.006 g, 0.05 mmol) were added and the mixture was stirred for 16 hours at room temperature. The mixture was diluted with CHCl3 (5 mL) and washed with sat. NaHCO3 (5 mL) and water (2×5 mL). The organic layer was concentrated in vacuo to give the title compound A22 as a yellow oil (0.717 g, 81% yield). 1H NMR (300 MHz, CDCl3) δ 1.85-2.24 (m, 6H), 2.38-2.74 (m, 3H), 2.76-2.91 (m, 3H), 4.95 (m, 1H).
Quantity
0.543 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.827 mL
Type
reactant
Reaction Step Two
Quantity
0.421 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.006 g
Type
catalyst
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]1[CH2:6][CH2:5][N:4]([CH3:7])[CH2:3]1.CCN(CC)CC.[CH3:15][S:16](Cl)(=[O:18])=[O:17]>C(Cl)Cl.CN(C1C=CN=CC=1)C.C(Cl)(Cl)Cl>[CH3:15][S:16]([O:1][CH:2]1[CH2:6][CH2:5][N:4]([CH3:7])[CH2:3]1)(=[O:18])=[O:17]

Inputs

Step One
Name
Quantity
0.543 mL
Type
reactant
Smiles
OC1CN(CC1)C
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0.827 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
0.421 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
0.006 g
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Step Three
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 16 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with sat. NaHCO3 (5 mL) and water (2×5 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CS(=O)(=O)OC1CN(CC1)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 0.717 g
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.